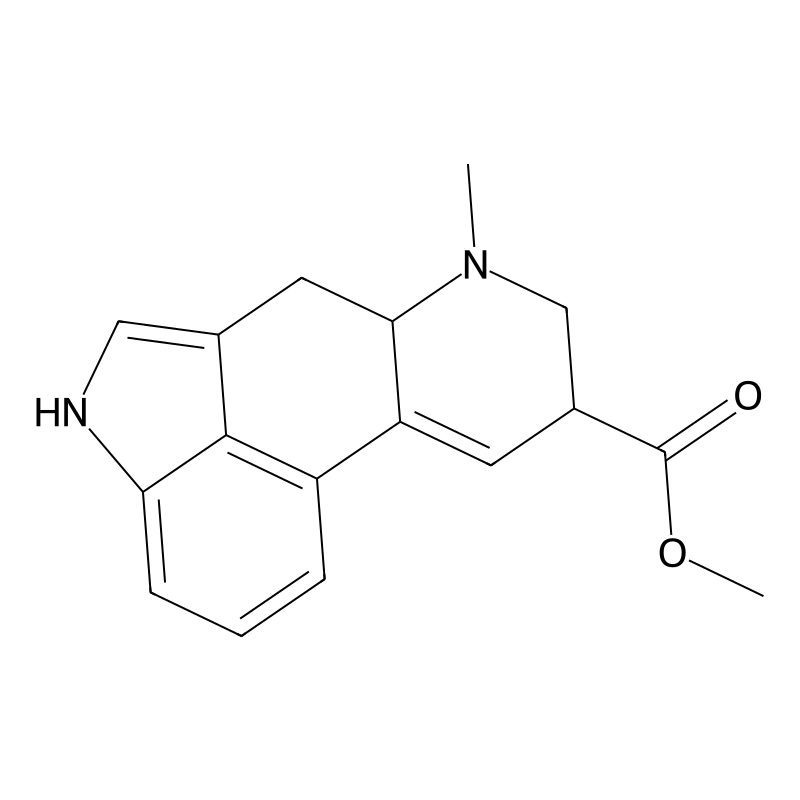

D-Lysergic acid methyl ester

Content Navigation

Free D-lysergic acid is poorly soluble in aprotic solvents and prone to C-8 epimerization, causing low yields. D-Lysergic acid methyl ester overcomes these limitations as a stable, organic-soluble precursor.

- Homogeneous reactions in THF/DCM; no mixed solvent issues.

- Retains (8R) configuration; prevents >50% epimerization during amidation.

- One-step reduction to lysergol for vasodilator synthesis.

Suitable for high-purity API and reference standards, shipped under controlled conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

D-Lysergic acid methyl ester is a highly stable, organic-soluble ergoline derivative that serves as a critical precursor in the synthesis of lysergamides, lysergol, and various ergoline-based pharmaceuticals. Unlike the free D-lysergic acid, which exists as a highly polar zwitterion, the methyl ester masks the C-8 carboxylic acid, dramatically altering the molecule's physicochemical profile [1]. This modification grants the compound excellent solubility in anhydrous aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), which are essential for downstream organometallic and reductive transformations[2]. By providing a stable, readily processable scaffold, D-lysergic acid methyl ester allows pharmaceutical manufacturers and synthetic chemists to bypass the severe handling limitations, moisture sensitivity, and stereochemical instability associated with alternative precursors like lysergic acid chloride or the free acid [3].

Procurement Fit

Attempting to substitute D-lysergic acid methyl ester with free D-lysergic acid or lysergic acid chloride introduces severe process bottlenecks that compromise both yield and purity. Free D-lysergic acid is virtually insoluble in the anhydrous aprotic solvents required for crucial reductive and amidation steps, forcing the use of mixed solvent systems that complicate purification [1]. Furthermore, activating the free acid in situ using standard coupling agents (e.g., POCl3, CDI) frequently triggers rapid epimerization at the labile C-8 position, converting up to 50% of the material into the inactive isolysergic acid diastereomer [2]. Conversely, while lysergic acid chloride is highly reactive, it is notoriously unstable, highly moisture-sensitive, and degrades rapidly during isolation, leading to poor batch-to-batch reproducibility [3]. Procuring the methyl ester is therefore mandatory for maintaining the (8R) stereocenter and ensuring high-yielding, homogeneous reactions.

Substitution Risk

Aprotic Solvent Solubility & Zwitterion Masking

The primary physical advantage of D-lysergic acid methyl ester is its compatibility with standard organic workflows. Free D-lysergic acid exists as a zwitterion, rendering it highly polar and virtually insoluble in anhydrous aprotic solvents (<1 mg/mL in THF/DCM)[1]. In contrast, the methyl ester modification masks the polar carboxylic acid, providing high solubility (>50 mg/mL) in THF and DCM [2]. This >50-fold increase in aprotic solvent solubility enables homogeneous reaction conditions for moisture-sensitive organometallic and reductive steps, which are impossible to perform efficiently on the heterogeneous free acid suspension.

| Evidence Dimension | Solubility in anhydrous aprotic solvents (THF/DCM) |

| Target Compound Data | >50 mg/mL (highly soluble, homogeneous solution) |

| Comparator Or Baseline | Free D-lysergic acid (<1 mg/mL, heterogeneous suspension) |

| Quantified Difference | >50-fold increase in solubility |

| Conditions | Standard laboratory temperature (20-25 °C) in anhydrous THF or DCM |

Homogeneous solubility in aprotic solvents is an absolute prerequisite for performing high-yield, moisture-sensitive reductions and amidations without complex solvent engineering.

C-8 Stereocenter Preservation

The C-8 stereocenter of the ergoline scaffold is highly prone to epimerization under basic or activating conditions. When free D-lysergic acid is activated using standard peptide coupling agents or POCl3 to form amides, the reaction frequently yields 30-50% of the unwanted isolysergic acid epimer [1]. D-Lysergic acid methyl ester bypasses the need for harsh activation; direct aminolysis using lithium amide reagents (e.g., n-BuLi/amine) proceeds rapidly with <5% epimerization [2]. This 80-90% reduction in epimer formation preserves the critical (8R) stereocenter, drastically reducing the need for exhaustive chromatographic separation of diastereomers.

| Evidence Dimension | C-8 Epimerization during downstream amidation |

| Target Compound Data | <5% isolysergic epimer formation via direct aminolysis |

| Comparator Or Baseline | Free D-lysergic acid activated intermediates (30-50% epimerization) |

| Quantified Difference | 80-90% reduction in unwanted epimer formation |

| Conditions | Synthesis of complex lysergamides in anhydrous THF |

Preserving the (8R) stereocenter prevents catastrophic yield losses and eliminates the severe manufacturing bottleneck of separating closely related diastereomers.

Direct Reduction to Lysergol

Lysergol is a crucial primary alcohol intermediate for synthesizing vasodilators like nicergoline. Attempting to reduce free D-lysergic acid directly with lithium aluminum hydride (LiAlH4) fails due to the unreactive nature of the carboxylate salt formed in situ, requiring an additional esterification step [1]. D-Lysergic acid methyl ester, however, is perfectly primed for direct reduction, cleanly yielding the primary alcohol (lysergol) in 65-85% yield in a single step [2]. Procuring the ester directly eliminates the time, reagent cost, and yield penalties associated with in-house esterification of the free acid.

| Evidence Dimension | 1-step reductive yield to Lysergol (primary alcohol) |

| Target Compound Data | 65-85% yield via LiAlH4 reduction |

| Comparator Or Baseline | Free D-lysergic acid (0% direct yield, requires prior esterification) |

| Quantified Difference | Eliminates 1 full synthetic step and associated yield losses |

| Conditions | LiAlH4 reduction in anhydrous THF at 0 °C to room temperature |

Procuring the methyl ester directly cuts synthetic steps and reagent costs for manufacturers producing lysergol-derived pharmaceuticals.

Direct Amidation vs. Unstable Acid Chlorides

For the synthesis of lysergamides, lysergic acid chloride is often considered due to its high reactivity, but its extreme moisture sensitivity leads to rapid degradation during isolation, resulting in variable amidation yields of 50-70% [1]. D-Lysergic acid methyl ester is a shelf-stable precursor that can undergo direct amidation using lithium amide reagents, consistently delivering >85-94% yields of the target amides [2]. This 20-40% absolute yield improvement, combined with the elimination of unstable, degrading intermediates, makes the methyl ester the superior choice for reproducible scale-up.

| Evidence Dimension | Overall amidation yield and intermediate stability |

| Target Compound Data | >85-94% yield using stable ester precursor |

| Comparator Or Baseline | Lysergic acid chloride (50-70% yield due to rapid degradation) |

| Quantified Difference | 20-40% absolute yield improvement |

| Conditions | Direct amidation in THF vs. two-step chlorination-amidation |

Using a shelf-stable ester for direct amidation drastically improves batch-to-batch reproducibility and eliminates the hazards of handling highly reactive acid chlorides.

Ergoline-Based Pharmaceutical Synthesis

The methyl ester is the optimal starting material for the synthesis of prolactin inhibitors and anti-Parkinson's agents (e.g., cabergoline, pergolide) via direct, high-yield amidation without risking C-8 epimerization[1].

Lysergol and Derivatives Production

It is the direct procurement choice for reducing the ergoline core to lysergol using LiAlH4, serving as a highly efficient, one-step gateway to nicergoline and other vasodilators [2].

Analytical & Forensic Reference Standard Synthesis

Used extensively by standards manufacturers to synthesize a wide library of lysergamides (e.g., LSD, ALD-52) cleanly, ensuring high-purity reference materials free from isolysergic acid contamination [3].

SAR Studies on the Tetracyclic Core

Provides a stable, organic-soluble scaffold for advanced C-H functionalization or ring modifications where the zwitterionic free acid would precipitate or poison organometallic catalysts [4].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types